(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzyl-2-azaspiro[44]nonan-7-yl)methanethiol is a chemical compound characterized by a spirocyclic structure with a benzyl group and a thiol group attached to the azaspiro nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and thiol groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the benzyl and thiol groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2-azaspiro[4.4]nonan-7-amine
- Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- (S)-(2-Benzyl-2-azaspiro[4.4]nonan-3-yl)methanol
Uniqueness
(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is unique due to the presence of both a benzyl group and a thiol group on the spirocyclic core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C16H23NS |
---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
(2-benzyl-2-azaspiro[4.4]nonan-8-yl)methanethiol |
InChI |
InChI=1S/C16H23NS/c18-12-15-6-7-16(10-15)8-9-17(13-16)11-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2 |
InChI-Schlüssel |
BKPDWCOQRPTBAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.